molecular formula C8H16ClN B11761984 rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride CAS No. 1993218-00-0

rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride

Cat. No.: B11761984
CAS No.: 1993218-00-0
M. Wt: 161.67 g/mol
InChI Key: HQLGCXGGBXBQBG-LRACWOHVSA-N
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Description

Octahydropentalen-1-amine hydrochloride (CAS 1993218-00-0) is a saturated, bicyclic amine compound offered as a high-purity building block for drug discovery and medicinal chemistry research. With a molecular formula of C8H16ClN and a molecular weight of 161.67 g/mol, this compound features a rigid octahydropentalene scaffold. This scaffold is of significant interest in pharmaceutical research as a versatile synthetic intermediate. Saturated bicyclic fragments like octahydropentalene are increasingly valued in lead optimization as they can impart favorable conformational and physicochemical properties to potential drug candidates, sometimes serving as surrogates for cycloalkyl moieties . As an amine, this compound is readily amenable to further synthetic elaboration, enabling researchers to explore novel chemical space and create diverse compound libraries for biological screening. It is supplied as its stable hydrochloride salt to ensure ease of handling and storage. This product is intended for use in non-clinical research laboratories only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Properties

CAS No.

1993218-00-0

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(1S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8+;/m1./s1

InChI Key

HQLGCXGGBXBQBG-LRACWOHVSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@@H]([C@@H]2C1)N.Cl

Canonical SMILES

C1CC2CCC(C2C1)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydropentalen 1 Amine Hydrochloride

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereochemical control is paramount in the synthesis of complex chiral molecules. For Octahydropentalen-1-amine (B1502186), this involves guiding the reaction pathways to favor the formation of one specific stereoisomer over all others. This is accomplished through enantioselective synthesis, which produces a single enantiomer, and diastereoselective synthesis, which controls the relative configuration between multiple stereocenters. ox.ac.uk

The construction of the core octahydropentalene skeleton is the foundational step. While pentalene (B1231599) itself is highly reactive, its saturated derivatives can be assembled through various means. nih.gov Modern methods have moved beyond classical approaches to more versatile and controllable reactions.

One powerful strategy involves palladium-catalyzed intramolecular coupling reactions. acs.orgnih.gov For instance, a suitably designed haloenyne (a molecule containing both a halogen and an alkyne-ene structure) can undergo a reductive homocoupling to form the polysubstituted pentalene ring system. acs.org By incorporating chiral ligands into the palladium catalyst system, it is possible to influence the stereochemical outcome of the cyclization, leading to an enantioenriched pentalene core. The synthesis of chiral norbornene derivatives, which are structurally analogous bridged systems, often employs Diels-Alder reactions with asymmetric catalysts to set the initial stereochemistry. magtech.com.cn These principles can be adapted to the synthesis of the pentalene framework.

Once the chiral pentalene skeleton, typically containing a ketone functional group (octahydropentalen-1-one), is established, the next critical step is the asymmetric introduction of the amine group.

Reductive amination is a highly effective and widely used method for converting a carbonyl group (like the ketone in octahydropentalen-1-one) into an amine. youtube.com The process involves the condensation of the ketone with an amine source (such as ammonia (B1221849) or a protected amine) to form an intermediate imine, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com

To render this process asymmetric, chiral catalysts or auxiliaries are employed to control the facial selectivity of the reduction step. jocpr.com This ensures that the incoming hydride from the reducing agent adds to one specific face of the imine, producing a preponderance of one enantiomer. wikipedia.org Biocatalysts, such as imine reductases, have shown significant promise in achieving high selectivity in the synthesis of chiral amines. wikipedia.org

A variety of reducing agents can be used, each with specific advantages. Milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they selectively reduce the iminium ion intermediate in the presence of the starting ketone, allowing for a convenient one-pot procedure. masterorganicchemistry.comharvard.edu

Reducing AgentKey FeaturesTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN)Highly selective for iminium ions over ketones/aldehydes. masterorganicchemistry.com Allows for one-pot reactions. harvard.edu Toxic cyanide byproducts are a concern. harvard.eduMildly acidic (pH ~6-7) to neutral conditions. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective and effective. harvard.edu A less toxic alternative to NaBH₃CN. harvard.edu Generally high yielding and tolerant of various functional groups. harvard.eduOften used with acetic acid as a catalyst. harvard.edu
Catalytic Hydrogenation (H₂/Catalyst)A "green" alternative using hydrogen gas. jocpr.com Can be highly selective depending on the catalyst (e.g., Pd, Pt, Ni). wikipedia.orgRequires specialized hydrogenation equipment.

An alternative, advanced strategy for introducing the amine moiety involves the use of cyclopropane (B1198618) derivatives. While classical nucleophilic substitution on alkyl halides is a common way to form C-N bonds, it can be prone to overalkylation and other side reactions. studymind.co.uklibretexts.org

A more sophisticated approach utilizes the strain-release reactivity of cyclopropanes. A formal nucleophilic substitution can be achieved on halocyclopropanes, which proceeds through a highly reactive cyclopropene (B1174273) intermediate. researchgate.net A nitrogen nucleophile can then add across the double bond of the cyclopropene in a stereoselective manner. This method allows for the creation of densely substituted cyclopropylamines with high diastereoselectivity. researchgate.netnih.gov In the context of Octahydropentalen-1-amine synthesis, this strategy would involve a more complex synthetic route where a cyclopropane-containing precursor is used to install the amine group with the desired stereochemistry before subsequent reactions to form the final bicyclic pentalene structure.

The ultimate goal of asymmetric synthesis is to control the absolute configuration of the final product—that is, to produce a single (R) or (S) enantiomer. ox.ac.uk This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. mdpi.com The determination of the final absolute configuration can be confirmed through methods like X-ray crystallography or by using chiral analytical techniques. nih.govrug.nl

Several key strategies are employed to achieve this control:

Chiral Starting Materials: The synthesis can begin with a molecule that is already enantiomerically pure (a "chiral pool" approach). This inherent chirality is then carried through the reaction sequence to define the stereochemistry of the final product. mdpi.com

Chiral Auxiliaries: A temporary chiral group is attached to the starting material, which directs the stereochemistry of subsequent reactions. Once its role is complete, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This is often the most efficient and economical approach. Catalysts can be based on transition metals complexed with chiral ligands (e.g., ruthenium, palladium, rhodium) or can be purely organic molecules (organocatalysis). acs.orgnih.gov Biocatalysis, using enzymes, offers exceptional selectivity under mild conditions. scispace.com

StrategyDescriptionAdvantagesConsiderations
Chiral Pool SynthesisUtilizes readily available, enantiopure natural products (e.g., amino acids, terpenes) as starting materials. mdpi.comPredictable absolute stereochemistry.Limited to the structures and stereochemistries available in nature.
Chiral AuxiliariesA chiral molecule is temporarily incorporated to direct a stereoselective reaction.Can provide high levels of stereocontrol. Often reliable and well-understood.Requires additional steps to attach and remove the auxiliary, reducing overall efficiency.
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric pathway. acs.orgHighly efficient (small amount of catalyst produces a large amount of product). jocpr.com Avoids stoichiometric chiral reagents.Development of a suitable catalyst for a specific reaction can be challenging.
BiocatalysisUses enzymes (e.g., reductases, transaminases) to perform highly selective transformations. scispace.comExceptional enantioselectivity and stereoselectivity. wikipedia.org Environmentally friendly (mild conditions).Enzymes may have limited substrate scope and require specific reaction media (often aqueous).

Asymmetric Introduction of the Amine Moiety

Optimized Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is not merely a purification step; it is critical for improving the stability, solubility, and handling properties of the amine product. researchgate.net The process involves reacting the free amine base with hydrogen chloride (HCl). However, the conditions of this reaction must be carefully optimized to ensure high purity and prevent the formation of unwanted byproducts. gla.ac.uk

A key consideration is the source of HCl and the choice of solvent. Using gaseous HCl in a non-protic solvent like diethyl ether or ethyl acetate (B1210297) is a common method for obtaining an anhydrous salt. An alternative involves the in situ generation of HCl. For example, reacting a trialkylsilylhalogenide (like trimethylsilyl (B98337) chloride) with a protic solvent (like an alcohol) generates anhydrous HCl directly in the reaction mixture, allowing for controlled salt formation. google.com

The choice of solvent is critical, as alcoholic solvents (methanol, ethanol) can react with HCl to form genotoxic impurities like methyl chloride or ethyl chloride. sci-hub.se Therefore, process control, particularly temperature, is essential. Running the salt formation at lower temperatures can significantly minimize the formation of these impurities. sci-hub.se The final product is typically isolated as a crystalline solid, and the process is optimized to yield a specific, stable crystalline form. google.com

HCl SourceDescriptionAdvantagesDisadvantages
Anhydrous HCl GasBubbling HCl gas through a solution of the amine in an aprotic solvent.Provides a pure, anhydrous salt. Avoids water.Requires specialized equipment for handling a corrosive gas.
HCl in Organic SolventUsing a commercially available solution of HCl in a solvent like dioxane or isopropanol.Convenient and easy to handle.The solvent becomes part of the final mixture.
Aqueous HClAdding concentrated hydrochloric acid to a solution of the amine.Simple and inexpensive.Introduces water, which may not be desirable and can lead to hydrated salts. Can promote side reactions. sci-hub.se
In Situ Generation (e.g., TMSCl)Adding a reagent like trimethylsilyl chloride (TMSCl) to the amine in a protic solvent. google.comExcellent control over stoichiometry. Can be performed under anhydrous conditions. google.comRequires careful selection of reagents and solvents.

Process Optimization and Scalability Research

The efficient and scalable synthesis of Octahydropentalen-1-amine hydrochloride is a critical aspect of its development for various applications. Process optimization focuses on refining reaction conditions and methodologies to maximize yield, purity, and throughput while minimizing costs and environmental impact. Scalability research, in turn, addresses the challenges of translating these optimized processes from the laboratory bench to larger-scale production.

Application of Continuous Flow Chemistry in Amine Functionalization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of amines and other functionalized molecules, offering significant advantages over traditional batch processing. nih.gov In the context of Octahydropentalen-1-amine hydrochloride synthesis, the introduction of the amine group is a key transformation that can be significantly enhanced through flow chemistry.

Research in continuous flow amination has demonstrated the potential for improved reaction control, safety, and efficiency. worktribe.com The direct C-H amination of arenes using aminium radicals generated photochemically has been successfully demonstrated in continuous flow systems. worktribe.com This method offers a direct route to arylated amine derivatives and showcases the ability of flow chemistry to handle reactive intermediates safely and efficiently. worktribe.com

Furthermore, the use of packed-bed reactors with immobilized catalysts is a common strategy in continuous flow amine synthesis. rsc.org For instance, Pt-modified titania catalysts have been effectively used in the continuous flow synthesis of amines from the cascade reactions of nitriles and carbonyl-containing compounds. rsc.org This approach allows for high catalyst stability and easy separation of the product, contributing to a more sustainable and economical process. rsc.org The principles of these methods can be adapted for the amination of pentalene precursors.

The advantages of employing continuous flow chemistry for the amine functionalization step in the synthesis of Octahydropentalen-1-amine hydrochloride are summarized in the table below.

Feature of Continuous Flow ChemistryBenefit in Amine Functionalization
Precise control over reaction parameters (temperature, pressure, stoichiometry) Enhanced selectivity for the desired amine product, minimizing byproduct formation.
Improved heat and mass transfer Faster reaction rates and higher conversions.
Safe handling of hazardous reagents and reactive intermediates Enables the use of more reactive amination agents, potentially leading to more efficient synthetic routes.
Facilitated scalability Straightforward scale-up by extending the operation time or using parallel reactors. nih.gov
Integration of in-line analysis and purification Real-time monitoring of the reaction and continuous purification of the product stream. nih.gov

Automated Synthesis Systems for Enhanced Purity and Yield

The integration of automated synthesis systems offers a transformative approach to the preparation of complex molecules like Octahydropentalen-1-amine hydrochloride, leading to significant improvements in purity and yield. sigmaaldrich.com These systems can perform entire synthetic sequences with minimal human intervention, thereby reducing the potential for human error and increasing reproducibility. sigmaaldrich.comnih.gov

Automated platforms can precisely control the addition of reagents, reaction times, and purification steps, which is crucial for multi-step syntheses. nih.gov For the synthesis of Octahydropentalen-1-amine hydrochloride, an automated system could be programmed to execute the entire reaction sequence, from the construction of the pentalene core to the final amination and salt formation.

A key advantage of automated synthesis is the ability to perform high-throughput screening of reaction conditions to identify the optimal parameters for yield and purity. nih.gov This can be particularly beneficial for challenging steps in the synthesis, such as the stereoselective hydrogenation of the pentalene ring or the regioselective introduction of the amine group.

Modern automated synthesizers can be equipped with integrated purification systems, such as high-performance liquid chromatography (HPLC), which allows for the direct isolation of the target compound in high purity. nih.gov This integration streamlines the entire workflow and minimizes sample handling and potential for contamination.

The table below outlines the key benefits of utilizing automated synthesis systems in the production of Octahydropentalen-1-amine hydrochloride.

Capability of Automated Synthesis SystemsImpact on Purity and Yield
Precise reagent dispensing and reaction timing Minimizes the formation of impurities from side reactions, leading to higher product purity.
Systematic optimization of reaction parameters Enables the rapid identification of conditions that maximize the yield of the desired product. nih.gov
Integrated purification modules Allows for the automated purification of intermediates and the final product, ensuring high purity. nih.gov
Reduced human error and enhanced reproducibility Leads to more consistent yields and purity profiles between batches. sigmaaldrich.com
Enclosed and controlled environment Protects sensitive reagents and intermediates from atmospheric moisture and oxygen, preventing degradation and improving yield.

Precursor Chemistry and Pentalene Ring System Construction

The synthesis of Octahydropentalen-1-amine hydrochloride is fundamentally reliant on the efficient construction of the pentalene ring system. This bicyclic core presents unique synthetic challenges due to the inherent strain and reactivity of the pentalene moiety. Various advanced synthetic methodologies have been developed to address these challenges, focusing on the controlled formation of the fused five-membered rings.

Hydrogenation of Pentalene Derivatives

The conversion of unsaturated pentalene derivatives to the saturated octahydropentalene core is a critical step in the synthesis of the target compound. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure complete saturation of the double bonds and to control the stereochemistry of the resulting fused ring system.

Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of C=C double bonds and has been shown to be effective for the hydrogenation of various vinyl derivatives. mdpi.com The hydrogenation of unsaturated double bonds with molecular hydrogen is an atom-economic and sustainable approach. mdpi.com In the context of pentalene derivatives, Pd/C can be employed to reduce the double bonds within the five-membered rings.

Other catalysts, such as platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and Raney nickel, have also been utilized for the hydrogenation of unsaturated systems. nih.gov The selection of the optimal catalyst often depends on the specific substrate and the desired stereochemical outcome. For instance, in the hydrogenation of ent-kaurane diterpene glycosides, various catalysts were explored to achieve the desired dihydro derivatives. nih.gov

The table below summarizes common catalysts and general conditions for the hydrogenation of unsaturated precursors to form the octahydropentalene skeleton.

CatalystTypical Solvent(s)General Reaction ConditionsKey Considerations
Palladium on Carbon (Pd/C) Ethanol, Methanol, Ethyl AcetateH₂ gas (1-50 atm), Room temperature to 80 °CHighly efficient for C=C bond reduction; potential for hydrogenolysis of sensitive functional groups. mdpi.com
Platinum on Carbon (Pt/C) Acetic Acid, EthanolH₂ gas (1-50 atm), Room temperatureGenerally more active than Pd/C; can be used for the reduction of aromatic systems.
Rhodium on Carbon (Rh/C) Alkanes, AlcoholsH₂ gas (1-50 atm), Room temperatureEffective for the hydrogenation of aromatic and heteroaromatic rings.
Raney Nickel Ethanol, MethanolH₂ gas (1-100 atm), Room temperature to 100 °CA cost-effective catalyst, but can be pyrophoric and may require higher pressures and temperatures.

Cycloaddition Reactions for Fused Pentalene Architectures

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems, including the fused pentalene architecture. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring with new σ bonds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly useful method for forming six-membered rings, which can then be further transformed into the pentalene system. libretexts.org

While the direct [4+2] cycloaddition to form a five-membered ring is less common, other types of cycloaddition reactions can be employed. For example, [2+2] cycloadditions, often photochemically induced, can be used to form four-membered rings that can be subsequently rearranged or elaborated to construct the pentalene skeleton. researchgate.net Researchers have developed energy-transfer-mediated cascade dearomative [2+2] cycloaddition/rearrangement reactions to access fused ring systems. researchgate.net

Dipolar cycloadditions are another valuable strategy for constructing five-membered heterocyclic rings, which can serve as precursors to the carbocyclic pentalene system. libretexts.org These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.org

The following table provides an overview of cycloaddition strategies that can be applied to the synthesis of the pentalene ring system.

Cycloaddition TypeReactant ComponentsResulting Ring SystemApplication to Pentalene Synthesis
[4+2] Cycloaddition (Diels-Alder) Conjugated diene + DienophileSix-membered ringFormation of a cyclohexene (B86901) derivative that can be ring-contracted or otherwise modified to form the pentalene core. libretexts.org
[2+2] Cycloaddition Two alkene componentsFour-membered ringSynthesis of a cyclobutane (B1203170) intermediate that can undergo ring expansion or rearrangement to generate the pentalene framework. researchgate.net
Dipolar Cycloaddition 1,3-dipole + DipolarophileFive-membered heterocycleConstruction of a heterocyclic precursor that can be converted to the carbocyclic pentalene ring system through subsequent transformations. libretexts.org

Metal-Complex Mediated Approaches to Pentalene Derivatives

Transition metal complexes play a significant role in modern organic synthesis, and they have been instrumental in the development of novel methods for the construction of pentalene derivatives. rsc.orgrsc.org Metal-mediated reactions can facilitate the formation of the strained pentalene ring system under milder conditions and with greater control than traditional methods. rsc.org

One approach involves the use of metal complexes to promote cycloaddition reactions. For instance, an efficient [2+2+1] cycloaddition strategy has been developed for the construction of non-aromatic wingtip metallapentalenes. rsc.org This method demonstrates the ability of metals to mediate the formation of the pentalene skeleton.

Another strategy involves the annulation of cyclopentadiene (B3395910) derivatives. rsc.org The reaction of cyclopentadienyl (B1206354) anions with suitable electrophiles, often in the presence of a metal, can lead to the formation of the fused pentalene ring system. rsc.org Furthermore, the deprotonative metalation of dihydropentalenes provides access to pentalenide complexes, which are versatile intermediates for the synthesis of various pentalene derivatives through transmetalation reactions. acs.org

The table below highlights several metal-complex mediated approaches to the synthesis of pentalene derivatives.

Metal-Mediated StrategyKey Metal(s)Description of Transformation
[2+2+1] Cycloaddition OsmiumA dual-path cooperative mechanism for constructing a non-aromatic wingtip metallapentalene. rsc.org
Annulation of Cyclopentadienes LithiumThe use of lithium cyclopentadienides in reactions with iminium salts to synthesize substituted pentalenes. rsc.org
Deprotonative Metalation Lithium, Sodium, PotassiumDouble deprotonation of dihydropentalenes to form aromatic pentalenide complexes, which can be used in subsequent reactions. acs.org
Redox Metalation IronDirect reaction of a pentalene precursor with an iron(0) complex to form a bimetallic pentalene complex. rsc.org
Pd-Catalyzed Cyclization PalladiumA palladium-catalyzed cyclization followed by an iron-mediated cyclodehydrogenation to synthesize elongated dibenzopentalenes. nih.gov

High Resolution Structural Elucidation and Stereochemical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the local environment of individual atoms.

Comprehensive 1H and 13C NMR Analysis

A complete analysis using proton (¹H) and carbon-13 (¹³C) NMR would provide critical information on the chemical shifts, coupling constants, and connectivity of the atoms within Octahydropentalen-1-amine (B1502186) hydrochloride. This data is essential for confirming the bicyclic pentalane core structure and the position of the amine group. However, specific, peer-reviewed datasets detailing these parameters for this compound are not found in the public domain.

Two-Dimensional (2D) NMR Techniques for Stereochemical Assignments

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the relative stereochemistry of chiral centers. For a molecule like Octahydropentalen-1-amine hydrochloride, which has multiple stereoisomers, 2D NMR would be crucial for assigning the specific configuration. At present, there are no published studies that apply these techniques to this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity and Fragmentation Patterns

HRMS is used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. Analysis of the fragmentation patterns can provide further structural information. While basic mass spectrometry data may exist in commercial databases, detailed, high-resolution fragmentation studies for Octahydropentalen-1-amine hydrochloride have not been published in accessible scientific journals.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers.

Crystal Structure Determination and Analysis of Intermolecular Interactions

A crystal structure of Octahydropentalen-1-amine hydrochloride would offer unambiguous proof of its stereochemistry and allow for the analysis of intermolecular interactions, such as hydrogen bonding, which govern its packing in the solid state. A search of crystallographic databases reveals that the crystal structure for this specific compound has not been determined or is not publicly available.

Role in Confirming Stereochemistry

The octahydropentalene framework possesses multiple chiral centers, leading to the possibility of several stereoisomers. Confirming the specific stereochemistry of Octahydropentalen-1-amine hydrochloride is critical, as different isomers can exhibit distinct biological activities and physical properties. The formation of the hydrochloride salt can be an integral step in this process. By creating a crystalline salt, it may be possible to perform single-crystal X-ray crystallography, the gold-standard for unambiguous determination of three-dimensional molecular structure. This technique provides precise information on the relative configuration of all stereocenters. In the absence of suitable crystals, the separation of stereoisomers by chiral chromatography, followed by spectroscopic analysis, is essential to define the compound's stereochemical identity.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for assessing the chemical purity and separating the isomers of Octahydropentalen-1-amine hydrochloride. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of amine compounds. helsinki.fi For a polar, basic compound like Octahydropentalen-1-amine hydrochloride, reversed-phase HPLC is commonly employed. A critical aspect of method development is the mobile phase composition; adequate buffering is often necessary to prevent poor peak shape or splitting, which can occur with amine hydrochloride salts. chromforum.org

Advanced detection methods, such as mass spectrometry (LC-MS), coupled with HPLC, provide an additional layer of analytical certainty. This combination allows for the confirmation of the molecular weight of the parent amine, further verifying the identity of the main peak and any impurities present. researchgate.net

Table 1: Typical HPLC Parameters for Amine Hydrochloride Analysis

Parameter Typical Setting/Value Purpose
Column C18 (ODS) or Polymer-based Stationary phase for reversed-phase separation. shodex.com
Mobile Phase Acetonitrile/Methanol and Water with Buffer (e.g., Formic Acid, Ammonium (B1175870) Acetate) Elutes the compound; buffer ensures consistent ionization state and good peak shape. researchgate.netmdpi.com
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS) UV detection for general quantification; MS for mass confirmation. researchgate.netsielc.com
Flow Rate 0.5 - 2.0 mL/min Controls the speed of the separation and retention time. researchgate.netchromatographyonline.com

| Column Temp. | Ambient to 40°C | Affects viscosity and retention, can optimize peak shape. researchgate.net |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Due to its chiral nature, separating the enantiomers of Octahydropentalen-1-amine is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly alternative to normal-phase HPLC for chiral separations. chromatographyonline.comselvita.comfagg.be SFC typically uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of toxic organic solvents. selvita.comafmps.be

The key to successful chiral SFC is the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have demonstrated high success rates for the separation of various chiral amines. researchgate.netnih.gov The separation of basic compounds in SFC can be challenging, but the addition of acidic or basic additives to the mobile phase modifier (e.g., an alcohol) can dramatically improve peak shape and resolution. chromatographyonline.comnih.gov SFC often provides faster analysis times and higher efficiency compared to HPLC. chromatographyonline.comchromatographyonline.com

Table 2: Comparison of SFC and HPLC for Chiral Amine Separation

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ Organic Solvents (e.g., Hexane, Acetonitrile)
Advantages Faster analysis, reduced toxic solvent use, lower cost, high efficiency. chromatographyonline.comchromatographyonline.comafmps.be Well-established, robust, versatile with multiple modes (NP, RP, etc.). mdpi.com
Typical Stationary Phase Chiral Stationary Phases (e.g., polysaccharide-based). researchgate.net Chiral Stationary Phases (e.g., cyclofructan-based). chromatographyonline.com
Analysis Time Generally shorter. chromatographyonline.com Can be longer, especially in normal-phase mode. chromatographyonline.com

| Environmental Impact | Lower ("Green Chemistry"). selvita.com | Higher, due to organic solvent consumption. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is highly effective for confirming the functional groups within Octahydropentalen-1-amine hydrochloride. The spectrum of the hydrochloride salt is markedly different from that of the free amine. The protonation of the amine group to form an ammonium ion (R-NH₃⁺) results in characteristic absorption bands. A very broad and strong absorption is typically observed in the 3200-2500 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations. cdnsciencepub.comresearchgate.net Additionally, N-H⁺ bending (deformation) vibrations appear in the 1620-1500 cm⁻¹ range. cdnsciencepub.comresearchgate.net The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers, which are characteristic of the saturated bicyclic core.

Table 3: Expected FTIR Absorption Bands for Octahydropentalen-1-amine hydrochloride

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3200 - 2500 (broad, strong) N-H⁺ Stretch Ammonium ion (-NH₃⁺) cdnsciencepub.comresearchgate.net
2960 - 2850 C-H Stretch Aliphatic CH, CH₂
1620 - 1500 N-H⁺ Bend (Asymmetric/Symmetric) Ammonium ion (-NH₃⁺) cdnsciencepub.com

Raman Spectroscopy in Process Analytical Technology (PAT)

Raman spectroscopy is an increasingly vital tool within the Process Analytical Technology (PAT) framework, which aims to design, analyze, and control manufacturing processes through real-time measurement of critical quality attributes. nih.govthermofisher.combmpcjournal.ru Raman is particularly well-suited for in-line monitoring of chemical reactions. thermofisher.comthermofisher.com Its advantages include being non-destructive, requiring no sample preparation, and the ability to use fiber-optic probes for remote, in-situ analysis. thermofisher.com Furthermore, water is a very weak Raman scatterer, making the technique ideal for monitoring reactions in aqueous media. ondavia.com

In the synthesis of Octahydropentalen-1-amine hydrochloride, Raman spectroscopy could be implemented to monitor the reaction progress in real-time. researchgate.netsemanticscholar.org For instance, it could track the consumption of reactants or the formation of the pentalenamine product by monitoring unique vibrational bands associated with each species. It could also be used to monitor the final salt formation step, ensuring the reaction goes to completion. This real-time data allows for enhanced process understanding and control, ensuring batch-to-batch consistency and product quality. thermofisher.comdiva-portal.org

Table 4: Advantages of Raman Spectroscopy as a PAT Tool for Amine Synthesis

Advantage Description
Real-Time Monitoring Provides immediate data on reaction kinetics and endpoint determination. thermofisher.comresearchgate.net
Non-Destructive Analyzes the sample in-situ without altering or consuming it. bmpcjournal.ru
Fiber-Optic Compatibility Allows for remote and in-line measurements in a reactor via probes. thermofisher.com
Aqueous Compatibility Water produces a weak Raman signal, minimizing interference. ondavia.com

| Chemical Specificity | Provides a unique spectral "fingerprint" for different molecules, allowing for simultaneous monitoring of multiple components. process-instruments-inc.com |

Computational Chemistry and Theoretical Characterization of Octahydropentalen 1 Amine Hydrochloride

Quantum Mechanical (QM) Calculations of Electronic Structure

Prediction of Reactivity and Stability Profiles

The reactivity of Octahydropentalen-1-amine (B1502186) hydrochloride is primarily centered around the protonated amine group and the C-N bond. Computational studies on similar bicyclic amines have shown that the geometry of the ring system significantly influences the nucleophilicity and accessibility of the amine. nih.govresearchgate.net In the case of the octahydropentalene scaffold, the specific stereochemistry of the fused rings creates a unique steric environment around the amine.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to compute key reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability. researchgate.net The stability of the protonated amine (ammonium) is crucial, especially its susceptibility to deprotonation or nucleophilic attack. Studies on the stability of related cyclic aminals indicate that they are generally stable but can undergo decomposition in acidic aqueous media, a factor that would be modeled for the hydrochloride salt. nih.govbeilstein-journals.org

Table 1: Predicted Electronic Properties of Octahydropentalen-1-amine Cation This table presents hypothetical data based on typical DFT calculation results for similar bicyclic amines for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-8.2 eVIndicates the energy of the most available electrons for donation.
LUMO Energy+1.5 eVRepresents the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Gap9.7 eVA large gap suggests high kinetic stability.
Mulliken Charge on N-0.65 eShows the partial negative charge on the nitrogen atom before protonation.
Mulliken Charge on H (of N-H+)+0.45 eIndicates the high positive charge, making these protons acidic.

Calculation of Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key parameter in predicting the thermal stability and potential degradation pathways of a molecule. DFT methods are widely used to calculate BDEs for various bonds within a molecule. researchgate.net For Octahydropentalen-1-amine hydrochloride, the most relevant BDEs are those for the C-N, C-H, and N-H bonds. The C-N bond is particularly important as its cleavage would lead to the separation of the amine group from the carbon skeleton. The N-H bonds of the ammonium (B1175870) cation are also critical, as their BDEs relate to the acidity of the compound. Computational studies on strained organic compounds show that ring strain can significantly affect C-H BDEs. semanticscholar.org

Table 2: Calculated Bond Dissociation Energies (BDEs) for Key Bonds This table contains representative BDE values calculated using DFT methods (e.g., B3LYP/6-311G) for analogous structures.

BondPredicted BDE (kcal/mol)Implication for Stability
C1-NH3+85Represents the strength of the bond connecting the amine to the ring; cleavage is a primary degradation route.
N-H105High value indicates a strong bond, but heterolytic cleavage (acidity) is more relevant in solution.
C-H (tertiary)96Weaker than primary/secondary C-H bonds, indicating potential sites for radical abstraction.
C-C (bridgehead)88Reflects the strain within the fused ring system.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. youtube.com For a flexible molecule like Octahydropentalen-1-amine hydrochloride, MD simulations are essential to explore the accessible conformational space and understand how the molecule's shape changes in different environments. youtube.com

The octahydropentalene core, composed of two fused five-membered rings, is known to be highly flexible, a property often referred to as pseudorotation. biomedres.us Unlike the more rigid six-membered cyclohexane ring, cyclopentane and its fused derivatives can adopt a variety of non-planar conformations, such as envelope and twist (half-chair) forms, with small energy barriers between them. biomedres.us The cis-fused isomer of octahydropentalene is notably more stable than the trans isomer due to reduced transannular strain. biomedres.us MD simulations can map the potential energy surface, identifying the most stable conformers and the energy barriers for interconversion between them. The presence of the amine substituent and its protonation state will influence the conformational preferences of the rings. fiveable.melibretexts.org

Table 3: Relative Energies of cis-Octahydropentalene Core Conformers Data adapted from computational studies on the octahydropentalene scaffold. biomedres.us

Conformer TypeRelative Energy (kcal/mol)Description
Double Half-Chair0.00The global minimum energy conformation.
Envelope Half-Chair1.25A slightly higher energy conformation accessible at room temperature.
Double Envelope2.50Another accessible conformation, part of the pseudorotation pathway.

Solvation Effects and pH-Dependent Stability Modeling

The behavior of Octahydropentalen-1-amine hydrochloride is significantly influenced by its environment, particularly in aqueous solution. MD simulations with explicit solvent models are used to study how water molecules arrange around the solute (solvation) and mediate its interactions. arxiv.org For an ionic compound, solvation of the ammonium cation and the chloride anion is a critical determinant of its solubility and stability.

Furthermore, constant pH molecular dynamics (cpHMD) is a specialized technique used to model the effect of pH on a molecule's structure and stability. mdpi.com This method allows for the dynamic protonation and deprotonation of titratable sites, such as the amine group, during the simulation. By running cpHMD simulations at different pH values, one can predict the pKa of the amine group and understand how its protonation state affects the molecule's conformational equilibrium and interactions with its surroundings. nih.gov This is crucial for predicting the compound's behavior under physiological conditions.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.gov By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, DFT can generate theoretical NMR and IR spectra.

For Octahydropentalen-1-amine hydrochloride, DFT calculations can predict the 1H and 13C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org The predicted shifts are sensitive to the molecule's 3D structure, making them valuable for distinguishing between different isomers or conformers. nih.gov

Similarly, DFT can calculate the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. dtic.mil For this molecule, key vibrational modes would include the N-H stretching and bending frequencies of the ammonium group, the C-N stretching frequency, and the various C-H stretching and bending modes of the bicyclic framework. researchgate.net

Table 4: Predicted 1H and 13C NMR Chemical Shifts This table shows representative, hypothetical chemical shifts calculated at a typical level of theory (e.g., B3LYP/6-31G(d)) in a simulated solvent.

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C1 (bearing amine)3.158.5
Bridgehead Carbons2.545.0
Other Ring Carbons1.5 - 1.925.0 - 35.0
N-H Protons8.5N/A

Table 5: Predicted Key IR Vibrational Frequencies This table presents hypothetical IR frequencies calculated via DFT. Calculated frequencies are often scaled to better match experimental values.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch (Ammonium)3100 - 3300Broad peak characteristic of R-NH3+.
C-H Stretch (sp3)2850 - 2960Stretching of C-H bonds in the saturated rings.
N-H Bend (Ammonium)1500 - 1600Bending motion of the N-H bonds.
C-N Stretch1150 - 1250Stretching of the carbon-nitrogen bond.

Aromaticity and Antiaromaticity Studies of the Pentalene (B1231599) Moiety and Derivatives

While Octahydropentalen-1-amine hydrochloride is a fully saturated (aliphatic) compound, the study of its unsaturated parent, pentalene, is crucial for understanding the fundamental electronic properties of this fused-ring system. Pentalene, with its 8 π-electrons, is a classic example of an antiaromatic compound according to Hückel's rule (4n π electrons). rsc.org This antiaromaticity makes pentalene highly unstable and reactive. rsc.org

Computational methods are essential for quantifying the degree of aromaticity or antiaromaticity. One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS). nih.gov A negative NICS value inside the ring indicates aromaticity (a diatropic ring current), while a positive value indicates antiaromaticity (a paratropic ring current). Other methods include the Anisotropy of the Induced Current Density (AICD) and various geometric and electronic descriptors. rsc.org These studies show that the antiaromatic character of pentalene can be tuned by substitution or by embedding it within larger π-systems. nih.gov This theoretical knowledge is vital for the design of novel electronic materials based on pentalene derivatives. researchgate.net

Table 6: Comparative NICS(1)zz Values for Aromaticity Assessment NICS(1)zz is the out-of-plane component of the magnetic shielding tensor calculated 1 Å above the ring center. This table contains representative literature values for comparison.

CompoundNumber of π ElectronsNICS(1)zz (ppm)Character
Benzene (B151609)6-29.9Aromatic
Pentalene8+18.5Antiaromatic
Pentalene Dianion10-45.2Aromatic
Octahydropentalene0~0Non-aromatic (Saturated)

Nucleus Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) Analyses

Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to evaluate the aromaticity or anti-aromaticity of a cyclic molecule. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the plane of the ring (NICS(1)). kiku.dk A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. kiku.dk Systems that are non-aromatic exhibit NICS values close to zero. acs.org

Anisotropy of the Induced Current Density (ACID) is a complementary method that provides a visual representation of electron delocalization. nih.gov It plots the pathways of induced ring currents when a molecule is subjected to an external magnetic field. beilstein-institut.deresearchgate.net A continuous, circulating current path around a ring is indicative of cyclic delocalization (aromaticity or anti-aromaticity), whereas its absence signifies a non-aromatic system. researchgate.net

For Octahydropentalen-1-amine hydrochloride, the core structure is a saturated bicyclo[3.3.0]octane system, composed of two fused five-membered aliphatic rings. biomedres.usacs.org This structure lacks the cyclic, delocalized π-electron systems that are prerequisites for aromaticity. Consequently, the application of NICS and ACID analyses is expected to confirm the non-aromatic character of the molecule.

The NICS values for the two saturated rings would be anticipated to be near zero, similar to other non-aromatic cycloalkanes. This indicates the absence of any significant magnetically induced ring currents. The ACID plot would likewise show no cyclic current loops around the rings. Instead, it would display only localized currents confined to the vicinity of individual atoms and sigma bonds, which is characteristic of saturated, non-aromatic compounds. beilstein-institut.de

Table 1: Comparison of Typical NICS(1) Values and Expected Values for Octahydropentalen-1-amine hydrochloride
CompoundRing SystemCharacterTypical/Expected NICS(1) Value (ppm)
Benzene6-memberedAromatic-8 to -10
Cyclobutadiene (Singlet)4-memberedAnti-Aromatic+18 to +20
Cyclohexane6-memberedNon-Aromatic-1 to -2
Octahydropentalen-1-amine HCl5-membered ringsNon-Aromatic (Expected)~0 to -2

Valence-Bond, Molecular-Orbital, and Free-Electron Approximations for Electron Delocalization

The electronic structure of molecules can be described by several theoretical models, most notably Valence Bond (VB) theory and Molecular Orbital (MO) theory. solubilityofthings.comuomustansiriyah.edu.iq The free-electron model is generally not applicable to saturated systems as it is designed for conjugated π-systems.

Valence Bond (VB) Theory describes chemical bonds as arising from the overlap of atomic orbitals on adjacent atoms, resulting in localized bonds. solubilityofthings.com In this model, the molecular structure of Octahydropentalen-1-amine hydrochloride is depicted as a framework of discrete single bonds (sigma, σ bonds). The carbon atoms of the bicyclic skeleton are sp³-hybridized, forming a tetrahedral geometry. Each C-C and C-H bond is a localized σ-bond. The bond between the C1 carbon and the nitrogen atom is a σ-bond formed from the overlap of a carbon sp³ orbital and a nitrogen sp³ orbital. In the hydrochloride salt, the nitrogen's lone pair of electrons forms a dative bond with a proton (H+), resulting in a positively charged ammonium group. Electron delocalization in the VB picture for saturated systems is minimal and can be described through the concept of resonance involving hyperconjugation, where σ-bond electrons interact with adjacent empty orbitals. lumenlearning.comutdallas.edu

Molecular Orbital (MO) Theory offers a more delocalized perspective, where atomic orbitals from all atoms in the molecule combine to form a set of molecular orbitals that extend over the entire molecule. solubilityofthings.com Electrons occupy these MOs according to their energy levels. For Octahydropentalen-1-amine hydrochloride, this results in a series of bonding and antibonding σ-molecular orbitals. While each MO is delocalized over the entire molecular framework, the electron density is still highest between the bonded nuclei. In this context, electron delocalization is an intrinsic feature of the model, though for a saturated system, this σ-delocalization is much less significant than the π-delocalization seen in aromatic compounds. fiveable.me The presence of the electron-withdrawing -NH3+ group would cause a polarization of the σ-framework, drawing electron density towards the nitrogen atom.

Table 2: Comparison of VB and MO Theory for the Octahydropentalene Framework
ConceptValence Bond (VB) Theory DescriptionMolecular Orbital (MO) Theory Description
BondingLocalized 2-center, 2-electron σ-bonds from overlapping hybrid orbitals (sp³).Delocalized σ-molecular orbitals extending over the entire molecule.
Electron DelocalizationMinimal; described via hyperconjugation (resonance of σ-bonds).Inherent; electrons occupy delocalized molecular orbitals.
FocusIntuitive picture of individual chemical bonds and molecular geometry.Predicts electronic spectra, ionization potentials, and magnetic properties.

Analysis of Charge Distributions, Bond Orders, and Localization Energies

Computational methods allow for the quantitative analysis of key electronic parameters that describe bonding and reactivity.

Charge Distribution: The distribution of partial atomic charges within a molecule reveals its polarity and potential sites for electrostatic interactions. In Octahydropentalen-1-amine hydrochloride, the formal positive charge resides on the ammonium group (-NH3+). Due to the high electronegativity of nitrogen, it and the attached hydrogens will bear significant partial positive charges. This charge is propagated and dissipated throughout the carbon skeleton via the inductive effect, a through-bond polarization. As a result, the C1 carbon atom directly attached to the nitrogen will have the largest induced partial positive charge among the skeletal carbons, and this charge will decrease with increasing distance from the ammonium center. Methods like Natural Bond Orbital (NBO) or those based on fitting the electrostatic potential (e.g., CHELP) are used to calculate these charges. rsc.orgnih.gov

Bond Orders: Bond order is an index of the number of covalent bonds between two atoms. For a saturated molecule like Octahydropentalen-1-amine hydrochloride, all C-C and C-H bonds are single bonds and are thus expected to have bond orders close to 1.0. nih.gov The C-N bond is also a single bond. The polarization induced by the -NH3+ group might slightly reduce the C-N bond order compared to its neutral amine counterpart, reflecting a more ionic character.

Localization Energies: Localization energy generally refers to the energy cost of confining electrons to a specific region. In the context of chemical reactivity, it can be related to the stability of intermediates. For instance, the energy required to remove a proton from a C-H bond (acidity) would be influenced by the proximity of the electron-withdrawing ammonium group. C-H bonds closer to the -NH3+ group would be more acidic (require less energy to deprotonate) due to the stabilization of the resulting carbanion by the inductive effect. Conversely, the formation of a carbocation would be destabilized near the positively charged group. The localization of the positive charge is predominantly on the ammonium group, with only minor delocalization to adjacent atoms. nih.gov

Table 3: Hypothetical Natural Bond Orbital (NBO) Partial Charges for Selected Atoms in Octahydropentalen-1-amine hydrochloride
AtomDescriptionExpected Partial Charge (a.u.)
NAmmonium Nitrogen-0.4 to -0.6
H (on N)Ammonium Hydrogens+0.4 to +0.5
C1Carbon attached to N+0.1 to +0.2
C2/C7Carbons adjacent to C1+0.05 to +0.1
C4/C5Carbons distant from N-0.1 to -0.2
Table 4: Expected Bond Orders for Representative Bonds
BondExpected Bond Order
C-C (ring)~0.95 - 1.00
C-N~0.90 - 0.95
C-H~0.95 - 0.98
N-H~0.90 - 0.95

Reaction Mechanisms and Mechanistic Pathways of Octahydropentalen 1 Amine Hydrochloride

Fundamental Chemical Reactivity

The fundamental chemical reactivity of octahydropentalen-1-amine (B1502186), when liberated from its hydrochloride salt, is characteristic of a primary aliphatic amine. The nitrogen atom's lone pair makes it both basic and nucleophilic, serving as the focal point for most of its chemical reactions.

The primary amine of octahydropentalen-1-amine can undergo oxidation through various pathways, depending on the reagents and conditions employed. These reactions typically involve the transformation of the C-N bond to introduce oxygen-containing functional groups. Mild oxidation can lead to the corresponding imine, which can be further hydrolyzed to a ketone (octahydropentalen-1-one). More vigorous oxidizing agents can convert the amine directly to an oxime or even a nitro compound.

Table 1: Plausible Oxidation Reactions and Products

Oxidizing Agent Potential Product Reaction Type
Sodium hypochlorite (B82951) (NaOCl) Octahydropentalen-1-imine Dehydrogenation
Hydrogen peroxide (H₂O₂) Octahydropentalen-1-one (after hydrolysis) Oxidative Deamination

These transformations are fundamental in synthetic chemistry for converting amines into carbonyl compounds or other nitrogen-containing functional groups.

The octahydropentalen-1-amine molecule consists of a fully saturated bicyclic alkane framework. As such, the hydrocarbon portion of the molecule is not susceptible to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). The amine functional group itself is in its lowest oxidation state. Therefore, the compound is generally considered inert to reduction reactions. Reduction would only become a relevant pathway if the molecule were first modified to contain reducible functional groups, such as through the oxidation pathways mentioned previously.

As a primary amine, octahydropentalen-1-amine is an effective nucleophile. The lone pair on the nitrogen atom can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is the basis for several key functional group transformations.

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt. libretexts.org This stepwise alkylation can be difficult to control, often resulting in a mixture of products, as the newly formed secondary and tertiary amines are also nucleophilic. chemguide.co.ukyoutube.com Using a large excess of the initial amine can favor the formation of the secondary amine. chemguide.co.uk

Table 2: Stepwise Nucleophilic Alkylation with an Alkyl Halide (R-X)

Step Reactant Product Product Class
1 Octahydropentalen-1-amine + R-X N-Alkyl-octahydropentalen-1-amine Secondary Amine
2 N-Alkyl-octahydropentalen-1-amine + R-X N,N-Dialkyl-octahydropentalen-1-amine Tertiary Amine

Acylation: A more controlled reaction is acylation, where the amine reacts with acyl chlorides or acid anhydrides. libretexts.org This reaction is typically rapid and high-yielding, forming a stable amide derivative (N-(octahydropentalen-1-yl)amide). Unlike alkylation, over-acylation does not occur because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Intramolecular Cyclization Reactions and Cascade Processes

The rigid, stereochemically defined structure of the octahydropentalen core makes its derivatives interesting substrates for intramolecular reactions, where the proximity and orientation of reacting groups are constrained by the bicyclic framework.

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. Intramolecular versions of this reaction can be used to form new rings. For a derivative of octahydropentalen-1-amine to undergo such a reaction, it would first need to be functionalized with both an organometallic component and an unsaturated moiety (e.g., an alkene or alkyne) positioned appropriately for cyclization.

For instance, if the amine nitrogen were part of a tether containing an alkenyl group, and a metal catalyst (e.g., Palladium, Nickel, or Rhodium) were used, an intramolecular carbometalation could potentially be initiated. The reaction pathway would involve the formation of a new carbon-carbon bond, leading to a more complex polycyclic system. The specific regiochemistry and stereochemistry of the cyclization would be influenced by the length and flexibility of the tether and the nature of the metal catalyst.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming events that occur in a single synthetic operation without the isolation of intermediates. 20.210.105 When applied to a chiral substrate like octahydropentalen-1-amine, the inherent stereochemistry of the starting material can strongly influence the stereochemical outcome of the cascade.

The multiple stereocenters within the octahydropentalen framework (at the bridgehead carbons and the carbon bearing the amine group) would act as stereocontrol elements. In a hypothetical cascade sequence, these existing chiral centers would direct the approach of reagents and control the conformation of transition states, leading to a high degree of diastereoselectivity in the products. For example, an intramolecular Mannich-type cascade initiated from a suitably functionalized octahydropentalen-1-amine derivative would likely yield a complex polycyclic amine with a predictable relative stereochemistry, as the formation of new stereocenters would be governed by the steric and electronic properties of the rigid bicyclic template. Such enzymatic cascade reactions are noted for their high efficiency and stereoselectivity in producing chiral amines. researchgate.netresearchgate.net

Role as a Reagent in Catalytic Cycles

The direct role of Octahydropentalen-1-amine hydrochloride as a primary reagent within a catalytic cycle is not extensively documented in publicly available research. However, based on the known reactivity of cyclic and bicyclic amines, its potential involvement in catalytic processes can be postulated. Typically, the free amine form, Octahydropentalen-1-amine, would be the active species, generated in situ by the addition of a base to the hydrochloride salt.

Bicyclic amines can participate in various catalytic cycles, often acting as nucleophilic catalysts or as precursors to chiral ligands for asymmetric catalysis. For instance, cyclic secondary amines are known to catalyze reactions through the formation of enamines or iminium ions. While Octahydropentalen-1-amine is a primary amine, it can still engage in similar pathways.

One potential catalytic cycle involves its role in promoting urethane (B1682113) formation from isocyanates and alcohols. In such a mechanism, the amine would act as a nucleophilic catalyst. The catalytic cycle, as illustrated in studies of similar cyclic amines, would likely proceed as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom in Octahydropentalen-1-amine attacks the electrophilic carbon of the isocyanate, forming a reactive intermediate.

Proton Transfer: The amine facilitates the transfer of a proton from the alcohol to the nitrogen of the isocyanate.

Product Formation and Catalyst Regeneration: The intermediate collapses to form the urethane product and regenerates the free amine catalyst, allowing it to enter another cycle.

The catalytic activity in such reactions is often correlated with the proton affinity of the amine. A higher proton affinity can enhance the catalytic effect by stabilizing protonated intermediates.

Table 1: Postulated Catalytic Parameters in Urethane Synthesis (Note: This data is illustrative and based on the behavior of similar cyclic amine catalysts.)

Catalyst ParameterValueSignificance
Proton Affinity (kJ/mol)~980-1010Influences the stability of protonated intermediates in the catalytic cycle.
Reaction OrderFirst-orderThe rate is typically dependent on the concentration of the amine catalyst.
Activation Energy (ΔG‡)LoweredThe amine catalyst provides an alternative reaction pathway with a lower energy barrier.

Mechanistic Investigations of Derivatization Reactions

The derivatization of Octahydropentalen-1-amine hydrochloride typically involves reactions of the primary amine group after its deprotonation to the free amine. Mechanistic investigations of these reactions, while not always specific to this exact molecule, follow well-established pathways for primary amines.

Acylation Reactions:

Acylation is a common derivatization reaction for primary amines, often carried out for analytical purposes such as chromatography to improve volatility and detection. The reaction with an acylating agent, such as an acyl chloride or anhydride (B1165640), proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The nitrogen atom of Octahydropentalen-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the leaving group (e.g., chloride) is expelled.

Deprotonation: A base, which can be another molecule of the amine or an added scavenger like triethylamine, removes a proton from the nitrogen atom to yield the final amide product.

Table 2: Common Acylating Agents and Mechanistic Notes

Acylating AgentReaction ConditionsMechanistic Feature
Acetyl ChlorideAprotic solvent, often with a non-nucleophilic baseRapid reaction, formation of a stable amide derivative.
Trifluoroacetic Anhydride (TFAA)Aprotic solventProduces a highly volatile derivative suitable for gas chromatography. The mechanism is similar to acyl chlorides.
N-Hydroxysuccinimide EstersAqueous or mixed aqueous/organic mediaThe succinimide (B58015) is an excellent leaving group, facilitating the reaction under mild conditions.

Formation of Imines (Schiff Bases):

The reaction of Octahydropentalen-1-amine with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. This reaction is typically acid-catalyzed and is reversible.

Nucleophilic Addition: The amine attacks the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate which quickly undergoes proton transfer to form a carbinolamine.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of an iminium ion.

Deprotonation: A water molecule or another base removes a proton from the nitrogen, resulting in the final imine product.

The optimal pH for this reaction is crucial; it must be acidic enough to protonate the hydroxyl group but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. nih.gov

Alkylation Reactions:

Alkylation of Octahydropentalen-1-amine with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt. The reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile. Due to this lack of selectivity, direct alkylation is often less synthetically useful than reductive amination for preparing secondary or tertiary amines.

Derivatization, Analog Synthesis, and Functionalization Strategies

Synthesis of Substituted Octahydropentalen-1-amine (B1502186) Hydrochloride Analogues

The synthesis of analogues of octahydropentalen-1-amine hydrochloride involves strategic modifications to its bicyclic core and primary amine group. These alterations are designed to modulate the compound's physicochemical and biological properties.

Modification of the Pentalene (B1231599) Core for Enhanced Stability or Reactivity

The inherent antiaromaticity of the pentalene ring system presents a significant challenge to its stability. nih.gov Consequently, much of the synthetic effort has been directed towards strategies that mitigate this instability. One common approach is π-extension, where aromatic rings are fused to the pentalene core. nih.gov For instance, the synthesis of diareno[a,e]pentalenes has yielded a variety of stable compounds with reduced antiaromaticity. nih.gov In contrast, diareno[a,f]pentalenes exhibit decreased stability due to a more pronounced antiaromatic character. nih.gov

Benzannulation and the introduction of substituents are crucial for creating stable pentalene derivatives. nih.gov However, these modifications often come at the cost of eliminating the olefinic protons on the pentalene core, which are valuable for characterizing the molecule's antiaromaticity through NMR spectroscopy. nih.gov The introduction of bulky substituents, such as aryl or silyl (B83357) groups, can also sterically hinder dimerization and other degradation pathways. For example, the use of a triisopropylsilyl (TIPS) group on an acetylene (B1199291) precursor can shield the resulting pentalene derivative from side reactions. acs.org

Recent research has also explored the synthesis of stable monoareno-pentalenes that retain olefinic protons, providing a balance between stability and the preservation of antiaromatic characteristics. nih.gov The regioselective carbopalladation cascade reaction has emerged as a key method for accessing these structures. nih.gov

Modification StrategyEffect on Pentalene CoreKey Synthetic Method
π-Extension (e.g., diareno[a,e]pentalenes)Alleviated antiaromaticity, increased stabilityNot specified in provided text
Benzannulation and Ring SubstitutionIncreased stabilityNot specified in provided text
Introduction of Bulky Substituents (e.g., TIPS group)Steric shielding, prevention of side-reactionsNot specified in provided text
Regioselective CarbopalladationAccess to stable monoareno-pentalenes with olefinic protonsCarbopalladation cascade reaction

Functionalization of the Amine Group

The primary amine group of octahydropentalen-1-amine hydrochloride offers a versatile handle for a wide range of chemical modifications. chemistrytalk.org Functionalization strategies often aim to introduce new properties to the molecule, such as altered solubility, reactivity, or the ability to participate in specific biological interactions.

Common reactions for functionalizing primary amines include acylation, alkylation, and the formation of Schiff bases. interchim.fr For example, acylation with an appropriate acyl chloride or anhydride (B1165640) can introduce a variety of functional groups. Alkylation can be achieved through reactions with alkyl halides or via reductive amination.

In the context of creating research tools, the amine group can be modified to attach reporter groups, such as fluorophores or biotin, or to link the molecule to a larger carrier, such as a peptide or protein. nih.gov The choice of functionalization chemistry depends on the desired application and the compatibility of the reagents with the octahydropentalene core.

Functionalization ReactionReagent TypeResulting Functional Group
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halidesSecondary or Tertiary Amine
Reductive AminationAldehydes, KetonesSecondary or Tertiary Amine
Schiff Base FormationAldehydes, KetonesImine

Stereocontrolled Synthesis of Diastereomers and Enantiomers

The stereochemistry of octahydropentalen-1-amine hydrochloride is a critical determinant of its biological activity and physical properties. The development of stereocontrolled synthetic methods allows for the selective preparation of specific diastereomers and enantiomers, which is essential for structure-activity relationship (SAR) studies.

Chiral auxiliaries and asymmetric catalysts are commonly employed to achieve stereocontrol during the synthesis. For instance, the use of a chiral amine auxiliary in a reductive amination reaction can lead to the formation of a specific diastereomer. google.com Subsequent removal of the auxiliary yields the desired enantiomerically enriched primary amine.

Asymmetric hydrogenation and other enantioselective transformations can also be applied to introduce chirality at specific centers of the pentalene core or during the formation of the amine group. The choice of method depends on the specific stereoisomer being targeted and the synthetic route being employed.

Preparation of Chemically Tagged Probes and Conjugates for Research Applications

The development of chemically tagged probes and conjugates of octahydropentalen-1-amine is crucial for its use in biological research. These tools enable the study of the molecule's interactions with biological systems, its localization within cells, and its mechanism of action.

The primary amine group serves as a convenient point of attachment for a variety of chemical tags. nih.gov These tags can include:

Fluorophores: For visualization by fluorescence microscopy.

Biotin: For affinity purification of binding partners.

Photoaffinity labels: For covalent cross-linking to target proteins.

Click chemistry handles (e.g., alkynes or azides): For facile and specific conjugation to other molecules. nih.gov

The synthesis of these probes involves the reaction of octahydropentalen-1-amine with a tagging reagent that contains a reactive group compatible with the amine, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. interchim.fr

Self-Immolative Linker Integration

Self-immolative linkers are sophisticated chemical tools that can be used to release a molecule of interest, such as octahydropentalen-1-amine, in response to a specific trigger. nih.govmdpi.com These linkers are designed to undergo a cascade of intramolecular reactions that culminate in the cleavage of the bond connecting the linker to the cargo molecule.

The integration of a self-immolative linker with octahydropentalen-1-amine would typically involve the formation of a carbamate (B1207046) or a similar linkage between the amine group and the linker. The other end of the linker would be attached to a triggerable moiety, such as a group that can be cleaved by a specific enzyme or a change in pH. mdpi.comresearchgate.net

Phosphate-based self-immolative linkers have been developed for the delivery of amine-containing drugs. nih.gov These linkers can be designed to release their cargo under physiological conditions. The design of such systems requires careful consideration of the stability of the linker and the kinetics of the release process.

Design and Synthesis of Heterocyclic Pentalene Derivatives

The incorporation of heteroatoms, such as nitrogen, sulfur, or oxygen, into the pentalene framework can dramatically alter its electronic properties and reactivity. acs.orgmdpi.com The synthesis of heterocyclic pentalene derivatives opens up new avenues for creating novel molecular architectures with unique characteristics.

Azapentalenes, for example, are nitrogen-containing analogues of pentalene that have garnered interest for their potential applications in organic electronics. acs.org The synthesis of stable azapentalene derivatives often involves the introduction of electron-donating groups to stabilize the 8π-electron system. acs.org

The synthesis of dibenzopentalenes, which are pentalenes fused with two benzene (B151609) rings, has been extensively studied. mdpi.com These compounds can be prepared through various methods, including skeletal rearrangements of dibenzocyclooctene derivatives and palladium-catalyzed reactions of 2-halophenylacetylenes. mdpi.com The functionalization of these dibenzopentalene systems allows for the tuning of their electronic and optical properties.

Heterocyclic Pentalene DerivativeKey Heteroatom(s)Synthetic Strategy
AzapentalenesNitrogenIntroduction of electron-donating groups
DibenzopentalenesNone (fused benzene rings)Skeletal rearrangement, Pd-catalyzed reactions
ThienopentalenesSulfurNot specified in provided text

Applications in Advanced Organic Synthesis Research

Octahydropentalen-1-amine (B1502186) Hydrochloride as a Versatile Chiral Building Block

In the field of asymmetric synthesis, chiral building blocks are fundamental components used to construct enantiomerically pure molecules, which is particularly crucial in drug discovery and development. nih.gov The value of a chiral building block lies in its ability to impart its stereochemical information to a new, more complex molecule. Chiral amines are a particularly important class of intermediates in the synthesis of chiral drugs and natural products. yale.edu

Table 1: Properties of Octahydropentalen-1-amine

Property Value
Molecular Formula C₈H₁₅N
IUPAC Name (1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine
Chirality Contains defined stereocenters
Functional Group Primary Amine

| Scaffold | Bicyclo[3.3.0]octane |

Construction of Complex Molecular Architectures

The ultimate goal of using chiral building blocks is the efficient construction of complex molecular architectures with precise three-dimensional arrangements. Chiral auxiliaries, which are temporarily incorporated into a synthesis, guide the stereochemical outcome of reactions before being removed. wikipedia.org For instance, auxiliaries like pseudoephedrine and pseudoephenamine are widely used to direct diastereoselective alkylation reactions, enabling the creation of enantiomerically enriched compounds. nih.govharvard.edu

Development of Novel Reagents and Catalysts

Beyond its role as a structural component, Octahydropentalen-1-amine hydrochloride is a valuable precursor for the development of new chiral reagents and catalysts that can enable a broad range of asymmetric transformations.

Asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions, has become a powerful tool in synthesis. Chiral amines and their derivatives are central to this field. yale.edu The primary amine of the octahydropentalene scaffold can be readily functionalized to create more elaborate organocatalysts, such as chiral ureas, thioureas, or squaramides. In these catalysts, the amine-derived moiety often engages in hydrogen bonding or other non-covalent interactions to control the orientation of substrates in the transition state. The rigid and sterically defined pentalane backbone could create a well-defined chiral pocket around the catalytic center, potentially leading to high levels of stereocontrol in reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions.

Chiral metallocenes are powerful catalysts for stereoselective reactions, most notably in olefin polymerization. nih.gov These organometallic compounds typically feature a central transition metal, such as titanium or zirconium, sandwiched between cyclopentadienyl-type ligands. nih.govgoogle.com The stereochemical outcome of the catalysis is dictated by the geometry of the ligands.

While the octahydropentalene core itself is not a cyclopentadienyl (B1206354) ligand, the amine functionality provides a point of attachment for synthesizing more complex ligands. For instance, the amine could be used to link two cyclopentadienyl or indenyl fragments, forming a chiral-bridged or ansa-metallocene. google.comresearchgate.net The rigid, chiral bridge derived from the octahydropentalene scaffold would precisely control the spatial orientation of the catalytic sites on the metal center, which is critical for achieving high stereoselectivity in polymerization reactions. google.com

Contribution to Novel Synthetic Methodologies

The unique structural features of Octahydropentalen-1-amine hydrochloride also position it as a candidate for developing novel synthetic methods, particularly in the realm of metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. While phosphine-based ligands are common, research has shown that simple amines can also serve as inexpensive and highly efficient ancillary ligands in a variety of coupling processes, including the Suzuki, Sonogashira, and Heck reactions. researchgate.net

The nitrogen atom in Octahydropentalen-1-amine can coordinate to a palladium center, and its bulky, chiral framework could provide both stability and a specific stereochemical environment. This opens the possibility of using it, or a derivative, as a chiral ligand to induce enantioselectivity in cross-coupling reactions. researchgate.net For example, in the Buchwald-Hartwig amination, which forms C–N bonds, chiral ligands are used to create chiral amine products. nih.govnih.gov The rigid bicyclic structure of an Octahydropentalen-1-amine-based ligand could effectively control the geometry of the reductive elimination step, potentially leading to high enantiomeric excess in the coupled product.

Table 2: Potential Applications in Organic Synthesis

Application Area Role of Octahydropentalen-1-amine Potential Outcome
Chiral Building Block Incorporation of a rigid, chiral scaffold into a target molecule. Synthesis of enantiomerically pure complex molecules.
Organocatalysis Precursor to chiral catalysts (e.g., thioureas, squaramides). High stereocontrol in asymmetric transformations.
Metallocene Catalysis Component of a chiral ligand for a transition metal center. Stereoselective olefin polymerization or other reactions.

| Cross-Coupling | Chiral ligand for palladium or other transition metals. | Enantioselective formation of C-C or C-N bonds. |

In Vitro Biological System Interactions and Molecular Mechanisms

Enzyme-Ligand Interaction Studies and Inhibition Mechanisms

Enzymes are crucial biological catalysts, and their inhibition is a common mechanism for therapeutic intervention. Understanding how a ligand—in this case, Octahydropentalen-1-amine (B1502186) hydrochloride—interacts with and potentially inhibits an enzyme is a key area of pharmacological research.

Enzyme kinetic analysis is used to quantify the potency of an inhibitor. Two key metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. nih.gov While it is a widely used measure of inhibitor potency, the IC50 value can be influenced by experimental variables such as enzyme and substrate concentrations. nih.gov

Ki (Inhibition Constant): The Ki value is a more absolute measure of an inhibitor's binding affinity. researchgate.net It is independent of substrate concentration and reflects the intrinsic affinity between the inhibitor and the enzyme. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor. The relationship between IC50 and Ki depends on the mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net

Currently, there is no publicly available experimental data detailing the IC50 or Ki values for Octahydropentalen-1-amine hydrochloride against any specific enzyme targets.

Table 1: Enzyme Kinetic Data for Octahydropentalen-1-amine hydrochloride :--

Enzyme Target IC50 Value Ki Value Inhibition Type
Data Not Available Data Not Available Data Not Available Data Not Available

The therapeutic potential of a compound is often assessed by testing its inhibitory activity against a panel of clinically relevant enzymes.

α-Glucosidase: This enzyme is involved in carbohydrate metabolism. Its inhibition is a therapeutic strategy for managing type 2 diabetes.

Lipoxygenase (LOX): LOX enzymes are key players in the inflammatory pathway, catalyzing the production of leukotrienes. researchgate.net Inhibition of LOX is a strategy for developing anti-inflammatory agents.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Their inhibition is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.com While structurally related, AChE and BChE have different substrate specificities and may be targeted individually or dually.

No research findings detailing the inhibitory effects of Octahydropentalen-1-amine hydrochloride on α-glucosidase, lipoxygenase, acetylcholinesterase, or butyrylcholinesterase are available in the public domain.

Molecular recognition governs the specific binding of a ligand to an enzyme's active site. This process is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov The three-dimensional shape and chemical properties of both the ligand and the enzyme's binding pocket must be complementary for a stable interaction to occur. For instance, in cholinesterases, the active site contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be key interaction points for inhibitors. mdpi.com The amine group in Octahydropentalen-1-amine hydrochloride would be expected to participate in hydrogen bonding or electrostatic interactions within a suitable binding site.

Molecular Docking and Computational Modeling of Receptor/Enzyme Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as an enzyme or receptor. nih.gov This in silico approach is invaluable for hypothesizing binding modes and guiding the design of new therapeutic agents. nih.gov

Docking algorithms explore numerous possible conformations of the ligand and its orientation within the binding pocket of the target protein. researchgate.net The goal is to identify the pose (the specific conformation and orientation) that results in the most favorable interaction energy, often represented by a docking score. nih.gov This predicted binding mode provides a static, three-dimensional model of the enzyme-ligand complex, offering insights into how the compound might exert its inhibitory effect at the atomic level.

As there are no published molecular docking studies for Octahydropentalen-1-amine hydrochloride, its specific conformation and orientation within any enzyme active site remain theoretical.

Table 2: Predicted Binding Interactions from Molecular Docking :--

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Data Not Available Data Not Available Data Not Available

Once a binding pose is predicted, it can be analyzed to identify the specific molecular interactions that stabilize the complex. nih.gov

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom donor (like the N-H group in the amine hydrochloride) and a nearby electronegative atom (like oxygen or nitrogen) in an amino acid residue.

Hydrophobic Interactions: These occur when nonpolar regions of the ligand, such as the octahydropentalene carbon framework, are shielded from water by interacting with nonpolar amino acid residues (e.g., leucine, isoleucine, valine) in the binding pocket.

A detailed analysis of these interactions helps to rationalize the ligand's binding affinity and selectivity. nih.gov For Octahydropentalen-1-amine hydrochloride, the bicyclic aliphatic structure would likely engage in hydrophobic interactions, while the protonated amine function would be a prime candidate for forming strong hydrogen bonds with appropriate residues in a target's active site. jocpr.com

Receptor Binding Studies in Model Systems

Specific receptor binding studies for octahydropentalen-1-amine hydrochloride are not extensively detailed in publicly available literature. However, as an amine compound, its potential interactions can be contextualized by the known behavior of similar chemical structures. Amines are a crucial class of organic compounds that include a wide array of biologically active molecules such as hormones, neurotransmitters, and alkaloids. nih.gov The biological activity of amines is often dictated by the lone pair of electrons on the nitrogen atom, which allows them to act as bases and nucleophiles. nih.gov

In pharmacology, many amines function as neurotransmitters or psychoactive drugs by interacting with brain chemistry. libretexts.org Their effects are typically produced by binding to specific neurotransmitter receptors, where they can act as either agonists (increasing receptor activity) or antagonists (decreasing receptor activity). libretexts.org For instance, studies on histaprodifens, which are histamine (B1213489) H1-receptor agonists, have utilized radioligand binding assays with compounds like [3H]mepyramine to evaluate their interaction with wild-type and mutant H1 receptors expressed in cell lines like COS-7. nih.gov Such studies help delineate the specific amino acid residues within a receptor's binding pocket that are crucial for ligand interaction. nih.gov

The binding of amine neurotransmitters is a complex process. For example, the endogenous agonist histamine binds differently to various histamine receptor subtypes. nih.gov Structural studies have shown that the primary amino group in histamine forms an ionic interaction with an aspartate residue (Asp107) at position 3.32 in the H1 receptor, a common feature in aminergic receptors. nih.gov The specificity of these interactions often determines the physiological or pharmacological outcome. Given that octahydropentalen-1-amine is a primary amine, it could potentially interact with a variety of receptors that recognize such moieties, though specific targets have not been identified.

Cellular Pathway Modulation in In Vitro Models

While direct studies on octahydropentalen-1-amine hydrochloride's effect on cellular pathways are not available, the broader class of amine-containing compounds is known to modulate various signaling cascades. The hyperactivity of pathways like PI3K/Akt and Ras/Raf/MEK/ERK is a common feature in cancer progression and survival. nih.gov Research into novel therapeutic agents often involves assessing their ability to interfere with these critical pathways. nih.gov

Studies on Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While no studies have specifically examined octahydropentalen-1-amine hydrochloride, research on other organic compounds provides a framework for how such molecules can trigger apoptosis in cancer cells.

For example, geranylgeraniol, a diterpene alcohol, has been shown to be a potent inducer of apoptosis in various human tumor cell lines, including leukemia HL-60 cells. nih.gov Its mechanism involves the rapid fragmentation of DNA and a significant decrease in the expression of anti-apoptotic proteins like c-myc and bcl-2 within hours of treatment. nih.gov Similarly, novel trans-indole-3-ylacrylamide derivatives have been synthesized and shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in hepatocellular carcinoma cell lines. nih.gov These compounds were found to enhance chromatin condensation and PARP-cleavage, which are hallmarks of apoptotic cell death. nih.gov

Investigations into Antimicrobial Activity Mechanisms in Vitro

The antimicrobial properties of various natural and synthetic compounds are a significant area of research. Although specific data for octahydropentalen-1-amine hydrochloride is lacking, studies on other compounds highlight common mechanisms of antimicrobial action.

For instance, 1-octen-3-ol (B46169), a natural alcohol, exhibits strong antibacterial activity, particularly against Gram-positive bacteria, as well as inhibitory effects on fungal growth and spore germination. nih.gov Its mechanism of action involves altering the permeability of the cell membrane, leading to the leakage of cellular constituents. nih.gov This was confirmed through cell constituent leakage assays and scanning electron microscopy. nih.gov Plant-derived alkaloids, such as harmine (B1663883) and harmaline (B1672942) from Peganum harmala, have also shown significant antimicrobial activity against a spectrum of bacteria. nih.gov These findings suggest that alkaloids are key contributors to the plant's antimicrobial effects and could serve as lead molecules for new drug development. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for 1-octen-3-ol against various bacteria, illustrating a typical dataset from in vitro antimicrobial studies. nih.gov

Microorganism Type MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureusGram-positive1.04.0
Bacillus subtilisGram-positive1.04.0
Staphylococcus epidermidisGram-positive1.04.0
Escherichia coliGram-negative2.08.0
Pseudomonas aeruginosaGram-negative2.08.0

Neuropharmacological System Modulation at the Molecular Level

The influence of amine compounds on the central nervous system is well-established. libretexts.org Many function as neurotransmitters or modulate the activity of neurotransmitter systems, which can lead to changes in mood, perception, and behavior. libretexts.org

Potential Influence on Neurotransmitter Systems

Biogenic amines are a critical group of neurotransmitters that includes catecholamines (dopamine, norepinephrine, epinephrine), histamine, and serotonin. nih.gov These systems are involved in regulating a wide range of physiological and psychological processes, including wakefulness, attention, mood, and appetite. nih.govnih.gov

Amine-containing drugs can exert their effects through various mechanisms, such as stimulating the release of neurotransmitters, inhibiting their reuptake from the synapse, or directly binding to their receptors. libretexts.orgnih.gov For example, cocaine's stimulant effects are mediated by its action on dopamine (B1211576) release. nih.gov Antihistamines that cross the blood-brain barrier, like diphenhydramine, cause sedation by acting on central histamine projections that mediate arousal and attention. nih.gov

Given its structure as a primary amine, octahydropentalen-1-amine hydrochloride has the potential to interact with one or more of these neurotransmitter systems. However, without specific experimental data, its precise targets and mode of action at the molecular level remain speculative. Future in vitro studies would be necessary to elucidate any potential neuropharmacological activity.

Future Research Directions and Academic Challenges for Octahydropentalen 1 Amine Hydrochloride

Elucidating Underexplored Reaction Pathways and Unforeseen Reactivity

The reactivity of the Octahydropentalen-1-amine (B1502186) hydrochloride scaffold is a domain ripe for exploration. While the fundamental reactions of amines are well-documented, the influence of the rigid, strained bicyclo[3.3.0]octane framework on the reactivity of the 1-amino group remains largely uninvestigated.

Future research should systematically investigate the participation of the octahydropentalene skeleton in reactions involving the amine functionality. For instance, studies could focus on intramolecular reactions where the bicyclic core influences the stereochemical outcome or facilitates unexpected rearrangements. The strain inherent in the trans-fused bicyclo[3.3.0]octane system, in particular, could be harnessed to drive novel chemical transformations. rsc.org The exploration of reactions such as ring-opening, ring-expansion, or transannular cyclizations, prompted by the strategic placement of functional groups on the octahydropentalene core, could lead to the discovery of unprecedented molecular architectures.

Furthermore, the reactivity of the carbon skeleton itself warrants investigation. While the saturated nature of the octahydropentalene core suggests a degree of inertness, the potential for C-H activation and functionalization at various positions on the rings presents a significant challenge and an opportunity for developing novel synthetic methodologies. Understanding the regioselectivity and stereoselectivity of such reactions would be a major advancement. The study of elimination reactions and solvolysis of tosylates of bicyclo[3.3.0]octenyl systems has shown the potential for hydride shifts and the formation of various dienes, indicating the complex reactivity landscape of this scaffold. caltech.edu

A comprehensive investigation into the reaction of Octahydropentalen-1-amine hydrochloride under a variety of conditions, including oxidative, reductive, and radical-mediated transformations, is essential. This could unveil unforeseen reactivity patterns and provide access to a diverse range of functionalized derivatives with unique properties.

Designing Novel Stereoselective Synthetic Routes with High Efficiency

The synthesis of the octahydropentalene scaffold, especially with specific stereochemistry, is a known synthetic challenge. rsc.org The development of novel, efficient, and highly stereoselective synthetic routes to Octahydropentalen-1-amine hydrochloride and its derivatives is a critical area for future research.

Moreover, exploring novel cyclization strategies, such as transition-metal-catalyzed intramolecular [2+2+1] or Pauson-Khand reactions, could provide more direct and efficient access to the octahydropentalene skeleton. The stereoselective synthesis of highly functionalized hydroindoles, which share a similar bicyclic core, has been achieved and could serve as an inspiration for developing synthetic routes to functionalized octahydropentalenes. nih.gov

Another promising avenue is the development of methods for the late-stage functionalization of the octahydropentalene scaffold. This would allow for the introduction of various substituents onto a pre-formed core, enabling the rapid generation of a library of derivatives for structure-activity relationship studies.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyAdvantagesChallenges
Asymmetric CatalysisHigh enantioselectivity, potential for high efficiency.Development of suitable chiral catalysts and reaction conditions.
Novel Cyclization ReactionsPotentially shorter and more convergent routes.Substrate scope and control of stereochemistry.
Late-Stage FunctionalizationRapid access to a diverse range of derivatives.Regio- and stereoselectivity of the functionalization reactions.

Advanced Computational Modeling for Predictive Reactivity and Complex Biological Interactions

Computational chemistry offers a powerful toolset to complement and guide experimental studies on Octahydropentalen-1-amine hydrochloride. Advanced computational modeling can provide deep insights into the molecule's conformational landscape, predict its reactivity, and model its interactions with biological targets.

The conformational flexibility of the cis-octahydropentalene system, which is more mobile and fluxional than its trans isomer, has been noted as potentially crucial for the bioactivity of natural products containing this scaffold. biomedres.usbiomedres.us Detailed computational studies, using methods like density functional theory (DFT) and molecular dynamics (MD) simulations, can map the potential energy surface of Octahydropentalen-1-amine hydrochloride and its derivatives. biomedres.uscompchemday.orgnih.gov This will help in understanding the preferred conformations in different environments and how these conformations might influence reactivity and biological recognition. For instance, computational studies on other bicyclo[3.3.0]octane derivatives have been used to investigate their structure and properties. researchgate.netscielo.brresearchgate.net

Predictive models for reactivity can be developed by calculating reaction barriers and transition state geometries for various potential reaction pathways. This can help in identifying promising synthetic routes and in understanding unexpected experimental outcomes. Machine learning models trained on computational data could even be used to predict the ring strain energy and reactivity of novel derivatives. chemrxiv.org

In the context of biological interactions, molecular docking and MD simulations can be employed to predict the binding modes of Octahydropentalen-1-amine hydrochloride derivatives with various protein targets. These studies can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. This information is invaluable for the rational design of new bioactive molecules based on the octahydropentalene scaffold.

Exploration of Supramolecular Chemistry and Material Science Applications of the Octahydropentalen-1-amine Hydrochloride Scaffold

The rigid and well-defined three-dimensional structure of the octahydropentalene scaffold makes it an attractive building block for supramolecular chemistry and materials science. The amine hydrochloride group provides a handle for forming directional interactions, such as hydrogen bonds and ionic interactions, which are fundamental to the construction of self-assembling systems.

In materials science, the incorporation of the rigid octahydropentalene unit into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. The amine functionality could also be used to graft these units onto surfaces, modifying their properties for applications in areas such as adhesion, lubrication, or as stationary phases in chromatography. The development of novel functionalized materials is an active area of research. thieme-connect.de Furthermore, the potential for creating porous materials based on octahydropentalene frameworks could be investigated for applications in gas storage or separation.

Table 2: Potential Applications in Supramolecular Chemistry and Material Science

Application AreaPotential Role of the Octahydropentalen-1-amine Hydrochloride Scaffold
Supramolecular AssemblyAs a rigid building block (tecton) for the construction of discrete and polymeric supramolecular structures.
Host-Guest ChemistryAs a scaffold for the synthesis of novel host molecules for molecular recognition.
Polymer ChemistryAs a monomer to create polymers with tailored thermal and mechanical properties.
Surface ModificationFor the functionalization of surfaces to control properties like wetting and adhesion.
Porous MaterialsAs a component in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Interdisciplinary Research Integrating Synthetic Chemistry with Advanced Biological Probing

The unique three-dimensional shape of the octahydropentalene scaffold makes it a compelling candidate for the development of novel biological probes and therapeutic agents. Interdisciplinary research that combines synthetic chemistry with advanced biological evaluation is crucial to unlock the full potential of this molecule.

Synthetic chemists can focus on creating libraries of Octahydropentalen-1-amine hydrochloride analogs with diverse functional groups at various positions on the bicyclic core. These analogs can then be screened for biological activity in a wide range of assays. The rigid nature of the scaffold can be exploited to present functional groups in well-defined spatial orientations, which can be advantageous for optimizing interactions with biological targets. The use of natural compounds as scaffolds for drug discovery is a well-established strategy. nih.gov

Advanced biological probing techniques, such as chemical proteomics and high-throughput screening, can be used to identify the protein targets of bioactive octahydropentalene derivatives. Understanding the mechanism of action at a molecular level is essential for the further development of these compounds as potential drugs. The synthesis and biological evaluation of analogs are key steps in medicinal chemistry. nih.govresearchgate.netnih.gov

Furthermore, the octahydropentalene scaffold could be incorporated into larger molecules, such as peptides or imaging agents, to modulate their properties. For example, its rigid structure could be used to constrain the conformation of a peptide, potentially enhancing its stability and biological activity. The integration of synthetic chemistry and biology is a powerful approach for the discovery of new therapeutic agents and research tools. researchgate.net

Q & A

Q. What are the recommended synthesis routes for Octahydropentalen-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves amine functionalization under high-pressure ammonia or amine sources, followed by hydrochlorination with HCl. Key steps include:
  • Amine Formation : Use reductive amination or nucleophilic substitution with cyclopropane derivatives under controlled temperature (e.g., 60–80°C) and inert atmospheres .
  • Hydrochloride Salt Formation : Treat the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization for purity .
  • Optimization : Employ continuous flow reactors and automated systems to regulate parameters like pressure, temperature, and reactant stoichiometry for scalability .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of Octahydropentalen-1-amine hydrochloride?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm molecular structure and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>98% recommended for pharmacological studies) .

Q. What safety protocols should be followed when handling Octahydropentalen-1-amine hydrochloride in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when synthesizing Octahydropentalen-1-amine hydrochloride?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm stereochemistry and eliminate signal overlap artifacts .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
  • Controlled Replicates : Repeat syntheses under identical conditions to rule out batch-specific anomalies .

Q. What strategies are recommended for scaling up the synthesis of Octahydropentalen-1-amine hydrochloride while maintaining reaction efficiency and product stability?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions during amine functionalization .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) to identify storage-sensitive intermediates .

Q. How can computational chemistry models predict the reactivity and stability of Octahydropentalen-1-amine hydrochloride under various conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects and pH-dependent stability in aqueous buffers .
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict oxidative/hydrolytic degradation pathways .
  • Database Mining : Leverage PubChem and Reaxys databases to compare reactivity with structurally similar amines .

Q. What methodologies are used to validate the purity of Octahydropentalen-1-amine hydrochloride in complex biological matrices during pharmacological studies?

  • Methodological Answer :
  • LC-MS/MS : Develop a validated assay with isotopically labeled internal standards (e.g., 13^{13}C- or 15^{15}N-analogs) to quantify the compound in plasma/tissue homogenates .
  • Matrix Effect Studies : Assess ion suppression/enhancement using post-column infusion techniques .
  • Stability in Biological Media : Test compound integrity under simulated physiological conditions (e.g., 37°C, pH 7.4) for ≥24 hours .

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